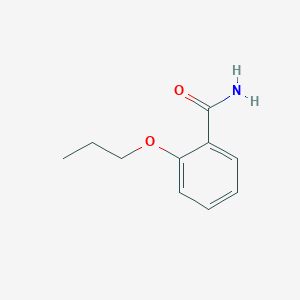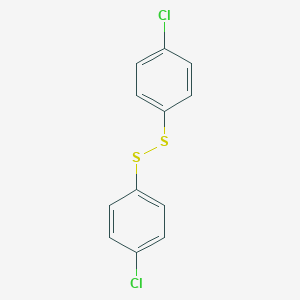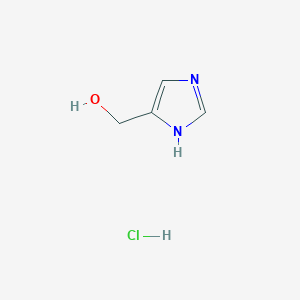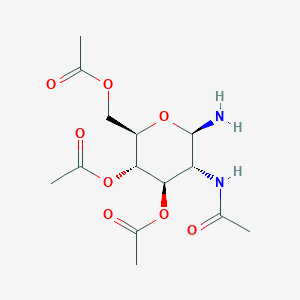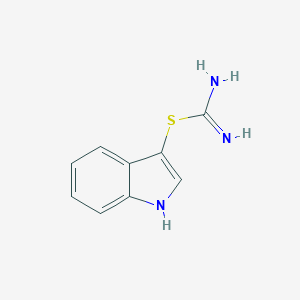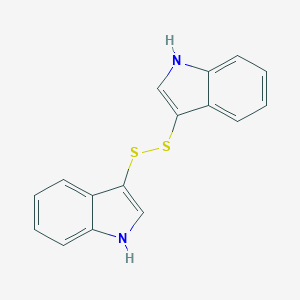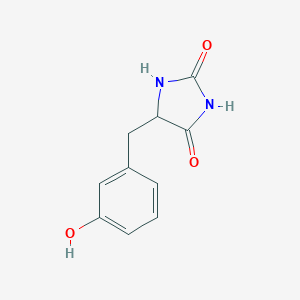![molecular formula C23H22O2 B016327 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene CAS No. 157701-81-0](/img/structure/B16327.png)
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene, also known as DMC or dimethoxycurcumin, is a synthetic derivative of curcumin, a natural polyphenolic compound found in turmeric. DMC has been shown to have numerous potential applications in scientific research, particularly in the fields of cancer treatment and prevention.
Mécanisme D'action
The mechanism of action of 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Specifically, 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer properties, 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has also been shown to have anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene in laboratory experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, its solubility in water is limited, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are numerous potential future directions for research on 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene. One area of interest is its potential as a therapeutic agent for other diseases beyond cancer, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms of action of 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene can be synthesized through a multi-step process involving the reaction of curcumin with various chemical reagents. One common method involves the reaction of curcumin with methoxyphenylboronic acid, followed by the addition of propargyl bromide and palladium catalyst. The resulting product is then treated with methanol and hydrochloric acid to yield 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene.
Applications De Recherche Scientifique
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has been the subject of numerous scientific studies due to its potential as a therapeutic agent for various diseases and conditions. One area of research has focused on its anti-cancer properties, as 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
Numéro CAS |
157701-81-0 |
|---|---|
Nom du produit |
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene |
Formule moléculaire |
C23H22O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C23H22O2/c1-2-9-19-14-15-22(24-17-20-10-5-3-6-11-20)23(16-19)25-18-21-12-7-4-8-13-21/h2-16H,17-18H2,1H3/b9-2+ |
Clé InChI |
ZYJGQBTVYUCNAL-XNWCZRBMSA-N |
SMILES isomérique |
C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES |
CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Synonymes |
(E)-1,2-Bis(phenylmethoxy)-4-(1-propen-1-yl)benzene; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)
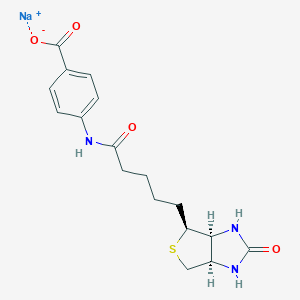
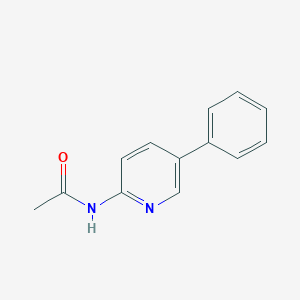
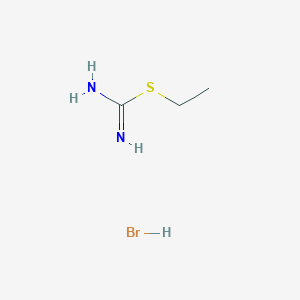
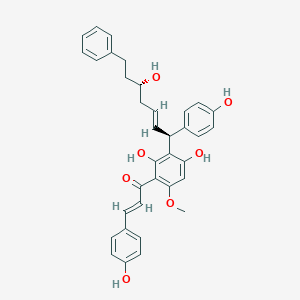
![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)
